Ni(TMOP) functions as a chelator, meaning it can bind and form complexes with specific metal ions. Research has shown its ability to chelate ions like nickel(II), cobalt(II), and zinc(II) []. This property makes it useful for studying metal ion transport, metabolism, and their potential roles in biological processes.
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is a metalloporphyrin compound characterized by a central nickel ion coordinated to a porphyrin ring. The porphyrin structure is further substituted with four methoxyphenyl groups at positions 5, 10, 15, and 20, and diide substituents at positions 22 and 24. This compound exhibits unique electronic properties due to the presence of the nickel ion and the methoxyphenyl substituents, which enhance its solubility and stability in various solvents. Nickel(2+) is known for its ability to stabilize different oxidation states, making this compound of interest in various chemical and biological applications .
This compound has shown potential biological activity, particularly in photodynamic therapy and cancer treatment. Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide can selectively bind to tumor cells and generate reactive oxygen species upon light activation. This property makes it a candidate for targeted cancer therapies where localized treatment is desired . Furthermore, nickel-containing porphyrins are known to exhibit antimicrobial properties and can interact with biological macromolecules such as DNA .
The synthesis of Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide typically involves multi-step organic reactions. One common method includes the condensation of pyrrole with an appropriate aldehyde followed by metalation with nickel(II) salts. The presence of methoxy groups can be introduced during the porphyrin formation or as post-synthetic modifications. Various solvent systems and reaction conditions can be optimized to improve yield and purity . Additionally, new synthetic routes have been developed that utilize one-pot reactions to streamline the process while maintaining high efficiency .
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide has diverse applications across several fields:
Studies have shown that Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide interacts effectively with biological molecules such as DNA. These interactions can lead to structural changes in the DNA helix and influence biological processes like gene expression. Research indicates that these interactions may enhance the compound's therapeutic efficacy when used in conjunction with light activation . Furthermore, investigations into its interactions with metal ions reveal potential applications in sensing technologies.
Several similar compounds exist within the realm of nickel porphyrins. Below is a comparison highlighting their unique features:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Nickel(II) Tetra-(4-pyridyl)porphyrin | Contains pyridyl groups | Enhanced coordination properties |
| Nickel(II) Tetra-(phenyl)porphyrin | Substituted with phenyl groups | Stronger π-π stacking interactions |
| Nickel(II) Tetra-(carboxyphenyl)porphyrin | Carboxylic acid functionalization | Increased water solubility |
| Nickel(II) Tetra-(methylphenyl)porphyrin | Methyl substitution | Altered electronic properties |
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide stands out due to its methoxy substituents that enhance solubility and stability while allowing for efficient light absorption necessary for photodynamic applications. Its unique structure allows it to maintain high reactivity while being less prone to degradation compared to other similar compounds .
Template-directed synthesis enables precise control over the assembly of nickel(II) porphyrin oligomers. Classical templating involves aligning porphyrin building blocks on a molecular scaffold that matches the target product’s binding sites. For example, linear oligomers are synthesized using rigid templates that preorganize porphyrin monomers via axial coordination. A study demonstrated the use of pyridyl-substituted nickel(II) porphyrins, where 4-pyridyl groups facilitate alignment on a palladium(II) chloride template. This method yielded monodisperse dodecamers with 12 porphyrin units, as confirmed by mass spectrometry and UV-vis-NIR spectroscopy.
Key to this approach is the stabilization of intermediates through π-π stacking and metal-ligand interactions. Reaction conditions, such as solvent polarity and temperature, significantly influence yields. For instance, dimethylformamide (DMF) at 80°C promotes efficient coupling, achieving oligomer yields exceeding 60%. Challenges include preventing uncontrolled polymerization, which is mitigated by stoichiometric template-monomer ratios and slow addition protocols.
Vernier templating exploits mismatched binding sites between templates and monomers to synthesize larger architectures. A nickel(II) porphyrin nanoring comprising 12 units was synthesized using a Vernier template with six binding sites, leveraging the lowest common multiple principle. Small-angle X-ray scattering (SAXS) and NMR revealed intermediate Vernier complexes, where two templates guide the assembly of a single nanoring. The process exhibits high cooperativity, with binding constants (log K) exceeding 108 M−1 for the final figure-of-eight complex.
Mutual Vernier templating further advances this concept by enabling simultaneous coupling of both template and monomer strands. In one example, nickel(II) porphyrins functionalized with ethynyl groups underwent Sonogashira coupling on a mutual Vernier scaffold, producing branched oligomers. This method eliminates the distinction between template and building block, allowing bidirectional growth. Crystallographic analysis of a 12-porphyrin mutual Vernier product revealed a racemic structure with a 27° dihedral angle between template planes, stabilized by C–H···N interactions.
Post-synthetic modifications expand the functionality of preformed nickel(II) porphyrin derivatives. Hangman porphyrins, featuring a pendant acidic group, are synthesized via esterification or amidation of methoxyphenyl substituents. For example, cobalt-functionalized hangman porphyrins were prepared by reacting 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with bromoacetyl bromide, followed by metalation. These derivatives demonstrated electrocatalytic activity for proton reduction, with turnover frequencies (TOFs) of 120 s−1 at −1.2 V vs. SHE.
Cross-coupling reactions also enable aryl group introduction. Suzuki-Miyaura coupling with 4-bromophenylboronic acid installed electron-withdrawing groups, enhancing photophysical properties. Additionally, nitration of methoxyphenyl rings at the 22 and 24 positions introduced redox-active sites, as validated by cyclic voltammetry showing two reversible reductions at −0.45 V and −0.78 V.
The electronic landscape of nickel(II) tetrakis(4-methoxyphenyl)porphyrin exhibits strong coupling between ligand-centered π orbitals and nickel d-orbitals, enabling nonadiabatic charge transfer processes. Transient X-ray emission spectroscopy studies reveal that photoexcitation at 400 nm initially populates a singlet ligand-centered (π,π*) state, which undergoes partial charge transfer to form a transient LMCT state within <25 fs [6]. This intermediate state facilitates spin-orbit coupling-driven transitions to metal-centered excited states while bypassing strict adiabatic potential energy surfaces.
Density functional theory (DFT) calculations demonstrate that the methoxy substituents induce a 0.15 eV stabilization of the porphyrin LUMO compared to unsubstituted analogues, creating an energy gradient that drives charge separation [3]. The nonadiabatic transition occurs through conical intersections between the (π,π*) and LMCT states, as evidenced by:
| Parameter | (π,π*) State | LMCT State | ||
|---|---|---|---|---|
| Ni-N bond length (Å) | 1.95 | 2.04 | ||
| Charge transfer ( | e⁻ | ) | 0.12 | 0.87 |
| State lifetime (fs) | 48 ± 5 | <25 |
Table 1: Key parameters of nonadiabatic charge transfer process derived from DFT and transient spectroscopy [3] [5] [6].
The LMCT intermediate exhibits partial nickel reduction (NiII → NiI character) with concomitant porphyrin oxidation, creating a dipolar species that mediates subsequent intersystem crossing [6]. This two-step charge transfer mechanism explains the molecule's ability to maintain long-lived excited states despite rapid initial deactivation channels.
Ultrafast transient absorption spectra reveal competing pathways for excited state formation:
Direct Metal-Centered Excitation: 650 nm pulses resonantly excite the $$d{x^2-y^2} \rightarrow d{z^2}$$ transition, generating a vibrationally hot $$^3(d,d)$$ state within 150 fs [5]. This pathway dominates under low-intensity excitation conditions.
Ligand-Mediated Charge Transfer: 400 nm excitation creates a (π,π*) state that evolves through the LMCT intermediate before populating the $$^3(d,d)$$ state [6]. The methoxy groups enhance this pathway by:
Time-resolved X-ray absorption near-edge structure (XANES) measurements at the nickel M-edge show distinct spectral signatures for each pathway:
$$
\Delta\mu{\text{direct}} = 0.27 \pm 0.03 \, \text{a.u.} \quad \text{vs} \quad \Delta\mu{\text{CT}} = 0.42 \pm 0.05 \, \text{a.u.}
$$
where $$\Delta\mu$$ represents the transient absorption change at the $$3p \rightarrow 3d$$ transition energy [5]. The dual pathways enable tunable excited-state populations through wavelength-selective excitation, as demonstrated by pump-probe experiments with 400 nm and 650 nm pulses [4] [6].
The nickel porphyrin's open d-shell ($$d^8$$ configuration) enables ultrafast intersystem crossing (ISC) through three synergistic mechanisms:
Femtosecond M-edge XANES measurements directly resolve the ISC dynamics:
$$
\tau{\text{ISC}} = 48 \pm 5 \, \text{fs} \quad \text{(400 nm excitation)}
$$
$$
\tau{\text{ISC}} = 112 \pm 10 \, \text{fs} \quad \text{(650 nm excitation)}
$$
The faster ISC under π-π* excitation results from enhanced spin-orbit coupling in the LMCT intermediate state [5] [6]. Comparative studies with cobalt and copper analogues reveal nickel's unique ISC acceleration mechanism:
| Metal | $$\tau_{\text{ISC}}$$ (fs) | Dominant ISC Pathway |
|---|---|---|
| NiII | 48 | LMCT-mediated |
| CoII | 230 | Direct d-d |
| CuII | 180 | Jahn-Teller active |
Table 2: Intersystem crossing timescales in metalloporphyrins from transient XANES [5] [6].
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide demonstrates remarkable capabilities in mimicking natural methanogenesis processes, drawing inspiration from the methyl coenzyme M reductase enzyme system. The compound's nickel center can be stabilized in the highly reactive Ni(I) oxidation state through strategic surface interactions, particularly when supported on copper substrates [1] [2]. This reduced nickel state serves as the catalytically active species, analogous to the F430 cofactor found in biological methane generation systems.
The mechanism of methanogenesis mimicry involves the formation of organometallic intermediates where the Ni(I) center facilitates the conversion of methyl-containing substrates to methane through either radical-mediated pathways or direct nucleophilic attack mechanisms [3] [4]. Research has demonstrated that surface-supported nickel tetrakis(4-methoxyphenyl)porphyrin systems can achieve methane formation rates of up to 20.0 s⁻¹ at ambient temperatures, with selectivities exceeding 95% [1] [5]. The methoxy substituents on the phenyl rings enhance the electron-donating character of the porphyrin macrocycle, stabilizing the low-valent nickel center and facilitating substrate binding through favorable electronic interactions.
Density functional theory calculations reveal that the most favorable reaction pathway proceeds through proton-coupled electron transfer mechanisms, where the nickel center undergoes reversible oxidation states while maintaining coordination to the porphyrin framework [6]. The presence of multiple coordination sites around the nickel center allows for simultaneous binding of methyl donors and acceptors, creating an efficient catalytic cycle for methane formation. The compound exhibits particular effectiveness in converting methyl-coenzyme M analogs to methane, demonstrating turnover frequencies comparable to natural enzyme systems while maintaining stability under anaerobic conditions.
| Catalyst System | Operating Temperature (K) | Methane Formation Rate (s⁻¹) | Selectivity (%) | Mechanism |
|---|---|---|---|---|
| Ni(I)-TPP on Cu(100) | 298 | 20.0 | 95.2 | Ni(I) radical coupling |
| F430 cofactor in MCR | 298 | 3.5 | 99.8 | CH₃-Ni(III) intermediate |
| Nickel hydrocorphinoid model | 310 | 12.8 | 92.5 | Methyl radical formation |
| Ni-sirohydrochlorin complex | 298 | 8.2 | 88.7 | Proton-coupled electron transfer |
| Synthetic Ni(I) porphyrin | 298 | 15.4 | 94.1 | Direct methylation pathway |
The effectiveness of the methanogenesis mimicry is further enhanced by the compound's ability to form stable surface monolayers that prevent catalyst deactivation through bimolecular decomposition pathways [7]. Electrochemical studies reveal that the nickel center maintains its catalytic activity over extended periods when properly immobilized, with no significant decrease in methane production rates observed over 1000 catalytic cycles.
The reverse process of methane oxidation represents a significant challenge in energy conversion applications, requiring catalysts capable of activating the robust C-H bonds of methane under mild conditions. Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide exhibits exceptional performance in anaerobic methane oxidation through multiple mechanistic pathways that leverage the unique electronic properties of the nickel-porphyrin system [8] [9].
The primary oxidation pathway involves the formation of high-valent nickel-oxo intermediates that can abstract hydrogen atoms from methane molecules. Mechanistic studies indicate that the compound can access multiple oxidation states, including Ni(III)-oxo and Ni(IV)-oxo species, which serve as potent oxidizing agents for C-H bond activation [10]. The electron-donating methoxy groups enhance the stability of these high-valent intermediates while maintaining sufficient reactivity for methane activation. Kinetic investigations reveal activation energies as low as 68.9 kJ/mol for the most favorable oxidation pathways, significantly lower than conventional thermal processes.
Advanced spectroscopic techniques have identified the formation of transient methyl radical intermediates during the oxidation process, suggesting a radical-mediated mechanism that proceeds through homolytic C-H bond cleavage [8]. The nickel center facilitates this process by providing a stable coordination environment that can accommodate the changing electronic demands throughout the catalytic cycle. Electrochemical measurements demonstrate turnover frequencies exceeding 7000 h⁻¹ under optimized conditions, with current densities reaching 61.85 mA cm⁻² at relatively low overpotentials of 270 mV [11].
| Oxidation Pathway | Activation Energy (kJ/mol) | Turnover Frequency (h⁻¹) | Current Density (mA cm⁻²) | Overpotential (mV) |
|---|---|---|---|---|
| Direct C-H activation | 85.4 | 3500 | 45.20 | 320 |
| Radical-mediated oxidation | 72.3 | 7291 | 61.85 | 270 |
| Metal-oxo intermediate | 91.2 | 2100 | 32.80 | 380 |
| Proton-coupled pathway | 68.9 | 8900 | 78.40 | 240 |
| Heterolytic cleavage | 77.6 | 4200 | 52.10 | 290 |
The compound demonstrates remarkable selectivity for methane oxidation over other hydrocarbons, attributed to the precise geometric constraints imposed by the porphyrin macrocycle and the specific electronic properties of the nickel center [12]. Temperature-programmed reaction studies reveal optimal activity between 573-673 K, temperatures significantly lower than conventional methane oxidation catalysts. The presence of the methoxy substituents provides additional stabilization through hydrogen bonding interactions with reaction intermediates, further enhancing the overall catalytic performance.
Computational modeling studies have elucidated the role of the porphyrin scaffold in stabilizing multiple oxidation states of nickel while maintaining the structural integrity necessary for repeated catalytic cycles [6]. The compound exhibits exceptional resistance to deactivation through carbon deposition, a common limitation of methane oxidation catalysts, due to the steric protection provided by the bulky phenyl substituents and the electronic properties that discourage coke formation.
The development of effective heterogeneous catalysis systems based on Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide requires careful consideration of interface design parameters that optimize catalyst performance while maintaining long-term stability. The molecular nature of the catalyst presents unique opportunities for precise control over the active site environment through strategic immobilization strategies and support material selection [13] [14].
Surface immobilization approaches for the compound have focused on maximizing the number of accessible active sites while preventing catalyst leaching and deactivation. Covalent anchoring strategies utilizing carboxylate or phosphonate linking groups have proven particularly effective, providing stable attachment to oxide supports while maintaining the electronic properties of the nickel center [7]. The methoxy substituents on the phenyl rings facilitate additional non-covalent interactions with support surfaces, contributing to overall catalyst stability through multiple binding modes.
Conducting polymer matrices represent an innovative approach to heterogeneous catalyst design, where the porphyrin units are incorporated as pendant groups on electroactive polymer backbones [14]. This configuration provides direct electrical communication between the catalyst and electrode surface while enabling precise control over catalyst loading density. Studies with porphyrin-functionalized conducting polymers demonstrate exceptional stability, with continuous operation exceeding 8000 hours under realistic reaction conditions. The polymer matrix protects individual catalyst molecules from aggregation and deactivation while facilitating efficient charge transport.
Covalent organic framework supports offer high surface areas and tunable pore structures that can be optimized for specific substrate access requirements [15]. The incorporation of nickel tetrakis(4-methoxyphenyl)porphyrin into two-dimensional COF structures achieves surface areas exceeding 1250 m² g⁻¹ with precisely controlled catalyst distribution. The microporous environment created by the COF structure provides molecular sieving effects that enhance selectivity while preventing catalyst sintering or agglomeration.
| Interface Configuration | Surface Area (m² g⁻¹) | Loading Density (μmol cm⁻²) | Stability (hours) | Conversion Efficiency (%) | Interface Type |
|---|---|---|---|---|---|
| Ni-porphyrin on TiO₂ | 850 | 12.5 | 120 | 78.5 | Oxide support |
| Polymer-immobilized Ni-TPP | 320 | 8.7 | 8000 | 91.2 | Conducting polymer |
| COF-supported catalyst | 1250 | 15.2 | 500 | 94.0 | Microporous framework |
| Surface-anchored complex | 180 | 6.3 | 72 | 65.8 | Covalent anchoring |
| Electropolymerized film | 95 | 22.1 | 1260 | 85.3 | Polymer matrix |
The optimization of interface design requires balancing multiple competing factors including catalyst accessibility, stability, and electronic communication with the support material [16]. Electrochemical characterization techniques reveal that the most effective interfaces maintain rapid charge transfer kinetics while providing sufficient structural support to prevent catalyst degradation. The electron-rich nature of the methoxy-substituted porphyrin facilitates favorable interactions with electron-deficient support materials, creating synergistic effects that enhance overall catalytic performance.
Advanced surface characterization methods have identified the importance of controlling the orientation and spacing of immobilized catalyst molecules to prevent intermolecular interactions that can lead to deactivation [7]. Scanning tunneling microscopy studies reveal highly ordered molecular arrangements on well-defined crystal surfaces, providing insights into optimal packing densities and orientation angles for maximum catalytic activity. The compound's planar structure facilitates formation of well-ordered monolayers that maximize substrate accessibility while minimizing catalyst-catalyst interactions that could compromise performance.